REACTION_CXSMILES
|
[CH3:1][Sn:2](Cl)([CH3:4])[CH3:3].C1COCC1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Mg]Br)=[CH:14][CH:13]=1.CCOCC>>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Sn:2]([CH3:4])([CH3:3])[CH3:1])=[CH:14][CH:13]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[Mg]Br
|
Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
A saturated aqueous solution of NH4Cl (14 ml) was added
|
Type
|
DISSOLUTION
|
Details
|
followed by water until complete dissolution of the precipitate
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred into a separating funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting crude material was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; isocratic elution with cyclohexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)[Sn](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 89 mmol | |
AMOUNT: MASS | 24.47 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |